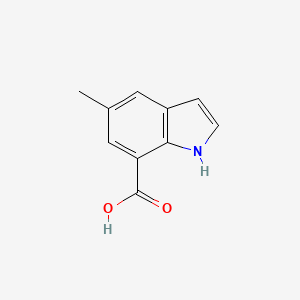

5-Methyl-1H-indole-7-carboxylic acid

Vue d'ensemble

Description

5-Methyl-1H-indole-7-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

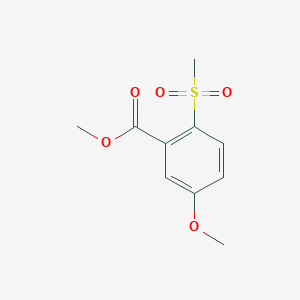

The synthesis of indole derivatives, including 5-Methyl-1H-indole-7-carboxylic acid, has been a subject of interest in recent years. The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives . Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-indole-7-carboxylic acid can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

Methyl indole-5-carboxylate, a derivative of 5-Methyl-1H-indole-7-carboxylic acid, has been assessed for its efficacy as a substrate for indigoid generation . The compound has also been used in various chemical reactions, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-indole-7-carboxylic acid can be found in various databases. For example, the compound has a molecular weight of 175.19 .Applications De Recherche Scientifique

Organic Synthesis Intermediates

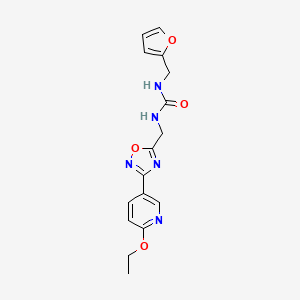

“5-Methyl-1H-indole-7-carboxylic acid” serves as an important intermediate in organic synthesis. It is utilized in the biosynthesis of inhibitors of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them .

Pharmaceutical Applications

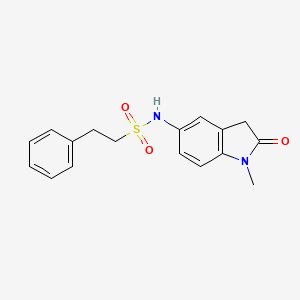

This compound is used in the preparation of various pharmaceutical agents. For instance, it contributes to the synthesis of indirubin derivatives, which are compounds with potential anti-cancer properties .

Agrochemicals Production

In the agrochemical industry, “5-Methyl-1H-indole-7-carboxylic acid” is used as a raw material for creating compounds that can serve as growth regulators or pesticides .

Dyestuff Field

The compound finds application in the dyestuff field due to its chemical structure that can be easily modified to produce different colorants for various uses .

Biological Activity Studies

Indole derivatives, including “5-Methyl-1H-indole-7-carboxylic acid”, are studied for their biological activities. They show promise in treating various disorders and diseases due to their interaction with biological receptors .

Plant Hormone Research

Derivatives of indole are significant in plant biology as they relate to plant hormones like indole-3-acetic acid, which is crucial for plant growth and development .

Material Science

The structural properties of “5-Methyl-1H-indole-7-carboxylic acid” derivatives are analyzed for their potential applications in material science, particularly in the design of new materials with specific pharmacological activities .

Cross Dehydrogenative Coupling Reactions

This compound is also involved in advanced chemical reactions like cross dehydrogenative coupling, which is a type of reaction that forms a bond between two molecules through the removal of hydrogen atoms .

Mécanisme D'action

Target of Action

5-Methyl-1H-indole-7-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes . The specific interactions and changes induced by 5-Methyl-1H-indole-7-carboxylic acid would depend on its specific targets.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 5-Methyl-1H-indole-7-carboxylic acid would depend on its specific targets and mode of action.

Action Environment

The action of 5-Methyl-1H-indole-7-carboxylic acid can be influenced by various environmental factors. For example, changes in food intake and gut microbiota can have a great impact on the metabolic concentration of indole in the intestine . Additionally, the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-9(7)8(5-6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXZVNMWRDXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-indole-7-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)